molecular formula C21H24N4O5S B11020498 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11020498
M. Wt: 444.5 g/mol
InChI Key: BBAZWFWOSKAZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with two distinct groups:

  • A 4-(morpholin-4-ylsulfonyl)phenyl moiety at the pyrrolidine nitrogen.
  • A pyridin-3-ylmethyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O5S/c26-20-12-17(21(27)23-14-16-2-1-7-22-13-16)15-25(20)18-3-5-19(6-4-18)31(28,29)24-8-10-30-11-9-24/h1-7,13,17H,8-12,14-15H2,(H,23,27)

InChI Key

BBAZWFWOSKAZEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Michael Addition-Cyclization

A widely adopted method involves:

  • Itaconic acid derivative preparation : Itaconic acid (11 ) reacts with aniline to form 5-oxo-1-phenylpyrrolidin-3-carboxylic acid (12 ) under acidic conditions.

  • Enaminone formation : Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene yields methyl 3-(dimethylamino)-2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)acrylate (14 ).

  • Cyclization : Reaction with acetamidine or benzamidine in methanol produces methyl 2-substituted-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates (16 ).

Key conditions :

StepReagentSolventTemperatureYield
1AnilineH2SO4100°C85%
2DMFDMATolueneReflux92%
3AcetamidineMethanolRT65%

This method achieves 65–92% yields but requires careful control of stoichiometry to avoid byproducts.

Dieckmann Condensation

Alternative routes employ intramolecular cyclization of δ-keto esters. For example, ethyl 4-(4-(morpholin-4-ylsulfonyl)phenyl)-3-oxopentanoate undergoes base-mediated cyclization to form the pyrrolidinone ring.

Advantages :

  • Single-step process.

  • Yield : 70–78% with KOtBu in THF.

ParameterValue
Reaction time4–6 h
Temperature0°C → RT
Yield88–92%
Purity (HPLC)>98%

This step is highly reproducible but demands anhydrous conditions to prevent hydrolysis.

Amide Bond Formation with Pyridin-3-ylmethylamine

The final carboxamide is formed via activated ester intermediates :

Bis(pentafluorophenyl) Carbonate (BPC) Activation

  • Carboxylic acid activation : 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid (17 ) reacts with BPC and triethylamine in acetonitrile to form pentafluorophenyl esters (19 ).

  • Amine coupling : Pyridin-3-ylmethylamine (18 ) is added to 19 , yielding the target compound after 12 h at RT.

Performance metrics :

AmineYield (%)Purity (%)
Pyridin-3-ylmethylamine8997

HATU-Mediated Coupling

For scale-up, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF facilitates coupling at 0°C with 85–90% yields .

Purification and Characterization

Final purification employs:

  • Flash chromatography : Silica gel with EtOAc/hexane (3:7) removes unreacted amines.

  • Recrystallization : Methanol/water mixtures yield crystalline product with >99% purity.

Analytical data :

TechniqueKey Data
1H NMR (400 MHz, DMSO-d6)δ 8.71 (s, 1H, pyridine), 3.62 (m, 4H, morpholine), 2.91 (m, 2H, pyrrolidine)
HPLC Retention time: 6.7 min; Purity: 99.2%
HRMS [M+H]+: 430.5 (calc. 430.5)

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)ScalabilityCost Efficiency
Michael Addition545ModerateHigh
Dieckmann Condensation360HighModerate
HATU Coupling285HighLow

The HATU-mediated route offers the best balance of yield and scalability but requires expensive reagents.

Chemical Reactions Analysis

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied.

Scientific Research Applications

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Morpholin-4-ylsulfonyl)phenyl, Pyridin-3-ylmethyl C₂₁H₂₄N₄O₅S 468.56* High polarity (morpholine sulfonyl), moderate bulk
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, 5-isopropyl-thiadiazolyl C₁₇H₁₈FN₅O₂S 375.42 Compact, lipophilic (fluorophenyl), heterocyclic (thiadiazole)
1-(4-Fluorophenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, 4-methylpyridinyl C₁₇H₁₇FN₃O₂ 313.33 Low molecular weight, pyridine-mediated solubility
1-(2-Methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide 2-Methylphenyl, sulfamoylphenyl C₂₅H₂₅N₃O₄S 463.55 Bulky sulfamoyl group, potential for protein binding
1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide 4-Chlorophenyl, pyridinyl C₁₆H₁₄ClN₃O₂ 315.75 Halogenated aromatic, simple pyridine substituent

*Calculated based on structural components; exact data unavailable in evidence.

Key Observations:
  • The target compound’s morpholinylsulfonyl group confers higher polarity and molecular weight (~468 g/mol) compared to analogs with halogenated phenyl groups (e.g., 315–375 g/mol) . This may enhance aqueous solubility but reduce membrane permeability.
  • Pyridin-3-ylmethyl vs. pyridin-3-yl : The methylene linker in the target compound increases flexibility and may alter binding modes compared to direct pyridinyl attachment .

Functional Group Impact on Bioactivity (Inferred)

  • Morpholinylsulfonyl Phenyl : This group is commonly used to improve solubility and target engagement in kinase inhibitors. Its sulfonyl moiety may interact with basic residues (e.g., lysine) in enzyme active sites .
  • Pyridinylmethyl: Similar to ’s pyridinyl group, this substituent could participate in π-stacking with aromatic amino acids (e.g., phenylalanine) or coordinate metal ions in metalloenzymes.
  • Halogenated Phenyl Analogs (e.g., ): Fluorine or chlorine atoms enhance lipophilicity and metabolic stability but may reduce solubility compared to the target compound’s polar substituents.

Biological Activity

The compound 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3SC_{20}H_{25}N_3O_3S, with a molecular weight of 355 g/mol. The structure includes a morpholine ring, a pyrrolidine core, and a pyridine moiety, which contribute to its biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC20H25N3O3SC_{20}H_{25}N_3O_3S
Molecular Weight355 g/mol
Key Functional GroupsMorpholine, Pyrrolidine, Sulfonamide
Physical StateWhite to yellow crystalline powder

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit tumor growth in various cancer cell lines. For example, in a study involving the SJSA-1 cell line, the compound demonstrated significant inhibition of cell proliferation, indicating its potential as a therapeutic agent against specific cancers .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound is believed to interact with molecular targets such as MDM2, which is implicated in p53 regulation. By inhibiting MDM2, the compound may promote p53 activity, leading to increased apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has exhibited anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a preclinical study, the compound was administered at doses of 100 mg/kg for 14 days to assess its antitumor efficacy. Results indicated moderate tumor growth inhibition in treated mice compared to controls. The study also noted changes in biomarkers associated with apoptosis and cell cycle regulation .

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory effects of the compound in a model of lipopolysaccharide (LPS)-induced inflammation. The results showed significant reductions in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a pyrrolidinone precursor with a sulfonated morpholine derivative under basic conditions (e.g., triethylamine in dimethylformamide) to introduce the morpholin-4-ylsulfonyl group.
  • Step 2 : Coupling the intermediate with a pyridinylmethylamine via carboxamide bond formation, often using coupling agents like EDCI/HOBt.
  • Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Basic: How is structural confirmation and purity assessment achieved for this compound?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent integration and stereochemical environment (e.g., pyrrolidine ring conformation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the pyrrolidine and morpholine rings .

Advanced: What experimental strategies optimize reaction yields and minimize byproducts during synthesis?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .
  • Catalyst Optimization : Use of triethylamine or DMAP to accelerate carboxamide coupling while suppressing racemization .
  • Temperature Control : Maintaining 0–5°C during sulfonation steps to prevent overreaction .
  • Design of Experiments (DoE) : Statistical optimization of molar ratios and reaction times to maximize yield .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Methodological considerations:

  • Substituent Variation : Systematic modification of the morpholin-4-ylsulfonyl group (e.g., replacing morpholine with piperazine) to assess impact on target binding .
  • Bioisosteric Replacement : Swapping the pyridin-3-ylmethyl group with benzyl or thiazole derivatives to probe steric/electronic effects .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., kinase profiling) and cellular viability tests (MTT assays) to correlate structural changes with activity .

Advanced: What challenges arise in resolving stereochemical uncertainties in the pyrrolidine ring?

Analytical approaches include:

  • Chiral HPLC : Employing chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm optical purity .
  • Dynamic NMR : Monitoring temperature-dependent splitting of proton signals to infer ring puckering dynamics .
  • Crystallographic Refinement : Resolving absolute configuration via anomalous scattering in X-ray diffraction .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Assay Validation : Replicate experiments using standardized cell lines (e.g., HEK293 or HeLa) and control compounds .
  • Purity Reassessment : Verify compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation products .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active metabolites that may confound results .

Advanced: What computational tools are recommended for predicting binding modes with protein targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or MAPK) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .

Advanced: How can researchers mitigate solubility issues in in vivo studies?

  • Prodrug Design : Introduce phosphate or ester groups at the pyrrolidine carbonyl to enhance aqueous solubility .
  • Formulation Optimization : Use cyclodextrin-based carriers or lipid nanoparticles to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.